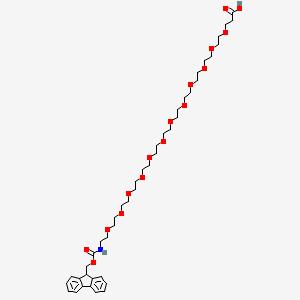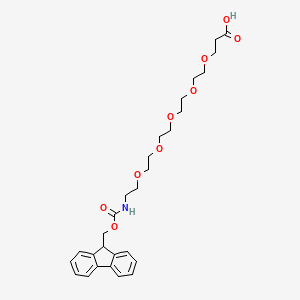
Ketanserin
概要
説明
Ketanserin, also known by the brand name Sufrexal and the developmental code name R41468, is a drug used clinically as an antihypertensive agent and in scientific research to study the serotonergic system, specifically the 5-HT2 receptor family . It was discovered at Janssen Pharmaceutica in 1980 . It is not available in the United States . Ketanserin is a selective 5-HT2A receptor antagonist that was initially developed as an anti-hypertensive medicine . Now, the drug is available as a topical gel formulation for treating wounds, burns, ulcers, and anal fissures . Its action is through the acceleration of epithelialization .
Synthesis Analysis
The synthesis of Ketanserin involves the condensation of N-(2-bromoethyl)-2-nitrobenzamide with 4-(4-fluorobenzoyl)piperidine in the presence of Na2CO3 in refluxing methyl isobutyl ketone . The resulting compound is then reduced with H2 over Pt/C in methanol to yield the corresponding amino derivative .
Molecular Structure Analysis
Ketanserin has a molecular formula of C22H22FN3O3 and a molar mass of 395.434 g·mol−1 . Its IUPAC name is 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione .
Chemical Reactions Analysis
Ketanserin has been found to have a lethal effect due to the inhibition of HMGR, the rate-limiting enzyme of the ergosterol biosynthetic pathway . This suggests that the sterol biosynthetic pathway enzymes may be useful therapeutically .
Physical And Chemical Properties Analysis
Ketanserin has a density of 1.3±0.1 g/cm3, an index of refraction of 1.593, a molar refractivity of 104.6±0.3 cm3, and a molar volume of 308.7±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
科学的研究の応用
Psychedelic Research: Reversing LSD Effects
Ketanserin has been studied for its ability to reverse the acute effects of LSD. In a controlled study, administration of Ketanserin after LSD intake significantly reduced the duration of subjective effects from 8.5 hours to 3.5 hours. This suggests that Ketanserin can be used as a rescue treatment to attenuate the LSD experience in psychedelic-assisted therapy .
Neuropharmacology: Understanding Serotonin Receptors
In the field of neuropharmacology, Ketanserin’s role is pivotal due to its selective inhibition of 5-HT2A receptors. This property allows researchers to discern the neural regions dependent on 5-HT2A receptor-mediated processes and understand the activity and effects of other serotonin receptors, such as 5-HT1AR .
Cardiovascular Research: QTc Prolongation Analysis
Ketanserin-induced QTc prolongation has been analyzed, showing a dose-related effect at dosages of 40mg daily and above. This is crucial for understanding the cardiac safety profile of medications and their potential arrhythmic risks .
Platelet Aggregation: Counteracting Serotonin-Induced Effects
As a derivative of quinazoline, Ketanserin binds selectively to the 5-HT2 serotonin receptor and counteracts serotonin-induced platelet aggregation. This application is significant in researching conditions where platelet aggregation is a factor .
Antihypertensive Applications: Blood Pressure Management
Originally developed as an antihypertensive, Ketanserin acts as an alpha-1 receptor antagonist. It is comparable to other antihypertensive drugs like metoprolol and propranolol, providing an alternative for blood pressure management .
Psychiatric Research: Emergency Treatment in Psychedelic Therapy
Ketanserin may serve as an emergency treatment option for professionals offering psychedelic-assisted therapy. It can be administered after the onset of a psychedelic drug’s effects to mitigate any negative acute responses, ensuring patient safety during therapeutic sessions .
作用機序
Target of Action
Ketanserin primarily targets the 5-HT2A receptor , a subtype of the serotonin receptor . It acts as an inverse agonist , meaning it binds to these receptors and decreases their activity . In addition to the 5-HT2A receptors, ketanserin also has high affinity for the H1 receptor .
Mode of Action
Ketanserin’s interaction with its targets results in a number of changes. As a 5-HT2A receptor antagonist , it blocks the action of serotonin on these receptors . This blockade is believed to be responsible for its antihypertensive effects . Ketanserin also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action .
Biochemical Pathways
Ketanserin affects several biochemical pathways. It inhibits the effects of serotonin on platelets in cardiovascular disease and inhibits vasoconstriction caused by the amine . Ketanserin also suppresses certain inflammatory responses by inhibiting p38 and ERK1/2 MAPK, and Nrf2 signaling pathways .
Pharmacokinetics
Ketanserin exhibits a moderate plasma clearance and a large tissue distribution . It is extensively metabolized, with less than 2% excreted as the parent compound . The major metabolic pathway is by ketone reduction leading to formation of ketanserin-ol . The terminal half-life of ketanserin is around 14.3 hours . Its bioavailability is around 50% .
Result of Action
The molecular and cellular effects of ketanserin’s action are diverse. It has been found to reduce aggressive behavior in certain species of fish . In humans, it has been used to reverse the acute response to LSD, reducing the duration of subjective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ketanserin. For instance, ketanserin’s antihypertensive activity is more effective in the elderly, provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range . Additionally, the serotonin blocker ketanserin reduces aggressive behaviour during between-species social interactions in certain species of fish .
Safety and Hazards
将来の方向性
Ketanserin has been used in research to understand the effects of serotonin-specific psychedelics . It has also been found to reverse the acute response to LSD, reducing the duration of subjective effects from 8.5 hours to 3.5 hours . This suggests that Ketanserin could be used as a planned or rescue option to shorten and attenuate the LSD experience in humans in research and LSD-assisted therapy .
特性
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCSQOGAWCVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023188 | |
| Record name | Ketanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74050-98-9, 83846-83-7 | |
| Record name | Ketanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketanserin tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ketanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F9DE4CT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)




![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)






